2,2-bis(p-chlorophenyl)hexafluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) is an organofluorine compound characterized by the presence of hexafluoropropane and chlorobenzene groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) typically involves the reaction of 1,1,1,3,3,3-hexafluoropropane with 4-chlorobenzene under specific conditions. The reaction is carried out in the presence of a catalyst, often a metal halide, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The hexafluoropropane group can participate in addition reactions with various reagents.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials due to its unique properties.
Wirkmechanismus
The mechanism of action of 1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) involves its interaction with specific molecular targets. The hexafluoropropane group can interact with various enzymes and receptors, modulating their activity. The chlorobenzene groups can participate in binding interactions with proteins and other biomolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) can be compared with other similar compounds, such as:
1,1,1,3,3,3-Hexafluoropropane: Known for its use as a refrigerant and fire suppressant.
4-Chlorobenzene: A simple aromatic compound used in various chemical syntheses.
The uniqueness of 1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) lies in its combination of hexafluoropropane and chlorobenzene groups, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
88964-96-9 |
---|---|
Molekularformel |
C15H8Cl2F6 |
Molekulargewicht |
373.1 g/mol |
IUPAC-Name |
1-chloro-4-[2-(4-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene |
InChI |
InChI=1S/C15H8Cl2F6/c16-11-5-1-9(2-6-11)13(14(18,19)20,15(21,22)23)10-3-7-12(17)8-4-10/h1-8H |
InChI-Schlüssel |
RXMGEHVYVGPSSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(F)(F)F)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.